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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)-1-butanol
Cat. No.: B13035084
Get Quote

Introduction & Compound Profile

4-(4-Chlorophenoxy)-1-butanol is a bifunctional aliphatic-aromatic ether. Its structure consists
of a p-chlorophenol moiety linked to a primary butyl alcohol chain. This specific connectivity
creates distinct electronic environments that are easily resolved via NMR spectroscopy.

IUPAC Name: 4-(4-chlorophenoxy)butan-1-ol

e CAS Number: 10465-47-1

¢ Molecular Formula: C10H13CIlO2

¢ Molecular Weight: 200.66 g/mol

o Key Structural Features:

o AA'BB' Aromatic System: Characteristic of para-substituted benzenes.

o Deshielded Ether Linkage: The methylene adjacent to the phenoxy oxygen.

o Primary Alcohol: Terminal hydroxyl group with variable exchangeability.
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Experimental Protocol: Synthesis & Sample
Preparation

To ensure spectral fidelity, the compound is typically prepared via Williamson ether synthesis.
The following protocol outlines the generation of the sample and the preparation for NMR

acquisition.

Synthesis Workflow (Context)

The compound is synthesized by reacting 4-chlorophenol with 4-chlorobutan-1-ol (or 4-
bromobutan-1-ol) in the presence of a base (K2COs) and a catalyst (KI) in a polar aprotic
solvent (DMF or Acetone).

NMR Sample Preparation (Self-Validating Protocol)

e Solvent: Deuterated Chloroform (CDCIs) is the standard solvent. It appears as a triplet at
7.26 ppm (*H) and 77.16 ppm (13C).

e Concentration: 10-15 mg for *H NMR; 30-50 mg for 3C NMR.

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
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Caption: Figure 1. Purification and sample preparation workflow ensuring analyte purity prior to
spectral acquisition.

'H NMR Spectral Analysis (400 MHz, CDCI:3)

The proton spectrum is characterized by a distinct aromatic region and a clean aliphatic chain.
The integration values serve as a primary self-validation tool (Total Protons = 13).

Data Table
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Interpretation & Causality[2]

o The AA'BB' System: The two doublets in the aromatic region (7.22 and 6.80 ppm) are

diagnostic of a para-substituted benzene. The protons ortho to the electronegative oxygen

(6.80 ppm) are shielded by resonance donation, while those ortho to chlorine (7.22 ppm) are

relatively deshielded.

o Ether vs. Alcohol: The triplet at 3.96 ppm is significantly more deshielded than the triplet at

3.70 ppm. This confirms the connectivity: the ether oxygen (attached to the aromatic ring)

exerts a stronger deshielding effect than the aliphatic hydroxyl group.

13C NMR Spectral Analysis (100 MHz, CDCIs3)
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The carbon spectrum confirms the carbon skeleton count (10 distinct signals expected, but
symmetry in the aromatic ring reduces this to 8 unique peaks).

Data Table
Shift (6 ppm) Type (DEPT) Assighment Structural Logic
Ipso to Oxygen (Most
157.4 Cq Ar-C (1) P _ ygen (
Deshielded)
129.3 CH Ar-C (3, 5) Ortho to Chlorine
125.6 Cq Ar-C (4) Ipso to Chlorine
Ortho to Oxygen
115.8 CH Ar-C (2, 6) (Shielded by
Resonance)
68.0 CH: -O-CHz- Ether Carbon
62.6 CH: -CH2-OH Alcohol Carbon
Internal Methylene
29.1 CH2 -CH2-CH2- )
(Ether side)
Internal Methylene
25.8 CH2 -CH2-CH:- )
(Alcohol side)
Interpretation

o Symmetry Check: The presence of two intense CH signals in the aromatic region (129.3 and
115.8 ppm) rather than four confirms the axis of symmetry through the C1-C4 aromatic bond.

» Functional Group Verification: The peak at 157.4 ppm is characteristic of a phenolic ether
carbon. If the alkylation had failed (leaving free phenol), this shift would differ slightly, and the
aliphatic peaks would be absent.

Structural Assighment Logic (Graphviz)

The following diagram illustrates the connectivity logic used to assign the spectral signals,
linking chemical environment to observed shifts.
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Caption: Figure 2. Connectivity map correlating electronic effects (induction/resonance) with
observed chemical shifts.
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¢ Synthesis of Analogues (Fenticonazole Intermediates)

o PubChem Compound Summary for CID 117166, 1-(4-Chlorophenyl)butan-1-ol (Isomer
comparison).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

e To cite this document: BenchChem. [Structural Elucidation & Analytical Profiling: 4-(4-
Chlorophenoxy)-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13035084/docs#structural-elucidation-analytical-
profiling-4-4-chlorophenoxy-1-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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